Reduced Lipophilicity (logP/logD) Versus the Direct Phenyl Analog Enhances Aqueous Compartment Accessibility
The target compound (G856-6944) exhibits a 0.525-unit reduction in logP (4.693) and a 0.525-unit reduction in logD (4.6885) compared to its direct phenyl analog N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide (G856-6943, logP 5.218, logD 5.213) . This shift moves the compound closer to the generally accepted oral drug-likeness space (logP < 5) and predicts reduced non-specific membrane partitioning.
| Evidence Dimension | Octanol-water partition coefficient (logP) and distribution coefficient at pH 7.4 (logD) |
|---|---|
| Target Compound Data | logP = 4.693; logD = 4.6885 |
| Comparator Or Baseline | N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide (G856-6943): logP = 5.218; logD = 5.213 |
| Quantified Difference | ΔlogP = –0.525; ΔlogD = –0.525 |
| Conditions | Predicted values (ALOGPS 2.1 or similar consensus model) reported by ChemDiv for both compounds under identical computational pipeline |
Why This Matters
The lower logP/logD translates to improved aqueous solubility and reduced non-specific protein binding, making the target compound more suitable for biochemical and cell-based assays where high lipophilicity confounds readouts.
